2-chloro-N-(2-furylmethyl)nicotinamide
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Overview
Description
2-chloro-N-(2-furylmethyl)nicotinamide is a chemical compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.654 g/mol It is characterized by the presence of a chloro group, a furylmethyl group, and a nicotinamide moiety
Preparation Methods
The synthesis of 2-chloro-N-(2-furylmethyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-N-(2-furylmethyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro group or other functional groups.
Scientific Research Applications
2-chloro-N-(2-furylmethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-furylmethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
2-chloro-N-(2-furylmethyl)nicotinamide can be compared with other similar compounds, such as:
- 2-chloro-N-(2-furylmethyl)-N-isopropylacetamide
- 2-chloro-N-(2-furylmethyl)-N-methylacetamide
- 2-chloro-N-(2-furylmethyl)acetamide
- 2-chloro-N-(2-furylmethyl)isonicotinamide
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-9(4-1-5-13-10)11(15)14-7-8-3-2-6-16-8/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKBEMDLICCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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